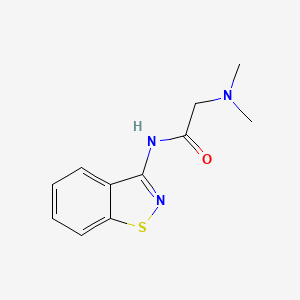![molecular formula C16H12N2 B14317759 2-[4-(Pyridin-4-yl)phenyl]pyridine CAS No. 113682-55-6](/img/structure/B14317759.png)
2-[4-(Pyridin-4-yl)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Pyridin-4-yl)phenyl]pyridine is an organic compound that features a bipyridine structure, where two pyridine rings are connected through a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-4-yl)phenyl]pyridine can be achieved through several methods. One common approach involves the cross-coupling reaction of 4-bromopyridine with 4-pyridylboronic acid using a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, in the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF).
Another method involves the reaction of phenyl lithium with pyridine, which proceeds via a nucleophilic aromatic substitution mechanism. This reaction requires careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyridin-4-yl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced bipyridine derivatives.
Substitution: Halogenated or nitrated bipyridine derivatives.
Scientific Research Applications
2-[4-(Pyridin-4-yl)phenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and catalytic properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[4-(Pyridin-4-yl)phenyl]pyridine depends on its application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, enhancing its catalytic activity or altering its redox behavior.
In biological systems, the compound may interact with specific proteins or enzymes, modulating their activity through non-covalent interactions such as hydrogen bonding, π-π stacking, or metal coordination .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar structure but lacks the second pyridine ring.
4-Vinylpyridine: Contains a vinyl group instead of a phenyl-pyridine linkage.
Pyridine N-oxides: Oxidized derivatives with different electronic properties.
Uniqueness
2-[4-(Pyridin-4-yl)phenyl]pyridine is unique due to its bipyridine structure, which provides enhanced coordination capabilities and electronic properties compared to simpler pyridine derivatives. This makes it particularly valuable in applications requiring strong metal-ligand interactions and specific electronic characteristics .
Properties
CAS No. |
113682-55-6 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(4-pyridin-4-ylphenyl)pyridine |
InChI |
InChI=1S/C16H12N2/c1-2-10-18-16(3-1)15-6-4-13(5-7-15)14-8-11-17-12-9-14/h1-12H |
InChI Key |
VJHKMPMVSHAPAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
![1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene](/img/structure/B14317689.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
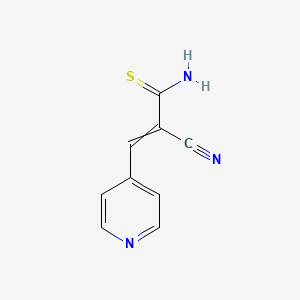
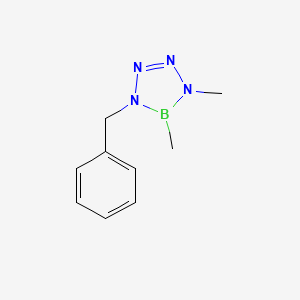
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
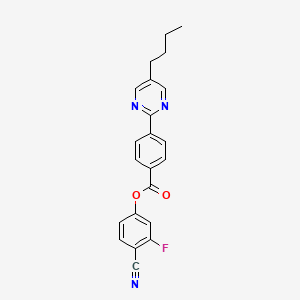
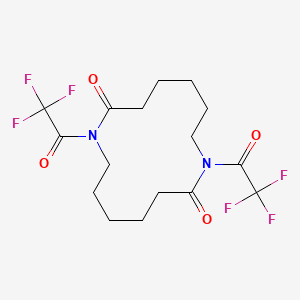

![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)
